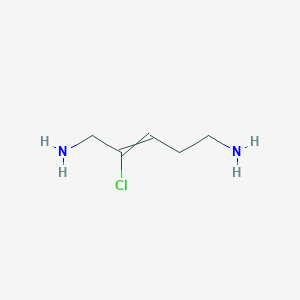
2-Chloropent-2-ene-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropent-2-ene-1,5-diamine is an organic compound with the molecular formula C₅H₁₁ClN₂ It is a derivative of pentene, featuring both a chlorine atom and two amine groups
Métodos De Preparación
One common method includes the reaction of pent-2-ene with chlorine gas to form 2-chloropent-2-ene, which is then subjected to amination reactions to introduce the amine groups at the 1 and 5 positions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Chloropent-2-ene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Addition: The double bond in the pentene structure allows for addition reactions, such as hydrogenation, where hydrogen gas is used to saturate the bond.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diol, while reduction could produce a primary amine .
Aplicaciones Científicas De Investigación
2-Chloropent-2-ene-1,5-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds use in the production of polymers and other materials due to its reactive amine groups.
Mecanismo De Acción
The mechanism by which 2-Chloropent-2-ene-1,5-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chlorine atom may also participate in halogen bonding, further affecting the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar compounds to 2-Chloropent-2-ene-1,5-diamine include:
2-Chloropentane-1,5-diamine: Lacks the double bond, resulting in different reactivity and applications.
2-Bromopent-2-ene-1,5-diamine: Features a bromine atom instead of chlorine, which can alter its chemical behavior.
Pent-2-ene-1,5-diamine: Does not have the halogen atom, leading to different chemical properties and uses.
Propiedades
Número CAS |
918872-00-1 |
|---|---|
Fórmula molecular |
C5H11ClN2 |
Peso molecular |
134.61 g/mol |
Nombre IUPAC |
2-chloropent-2-ene-1,5-diamine |
InChI |
InChI=1S/C5H11ClN2/c6-5(4-8)2-1-3-7/h2H,1,3-4,7-8H2 |
Clave InChI |
NQGIRDDYZKANGW-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C=C(CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



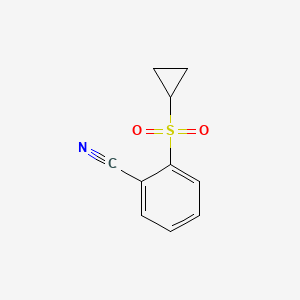

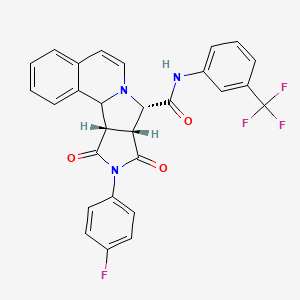
![6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621137.png)
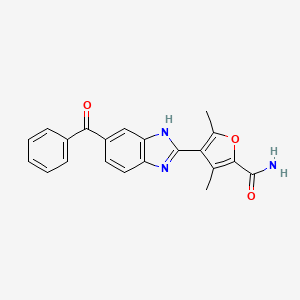
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)


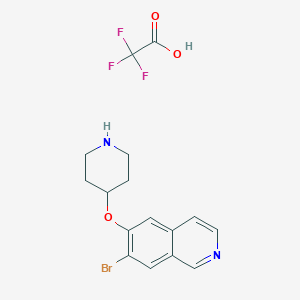
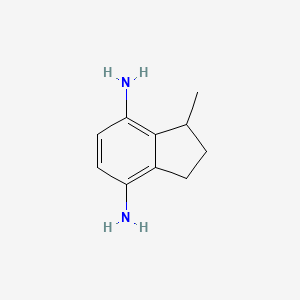
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
